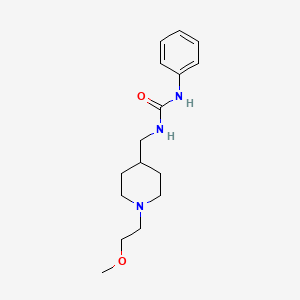

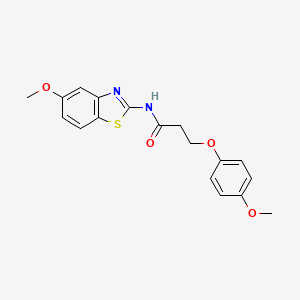

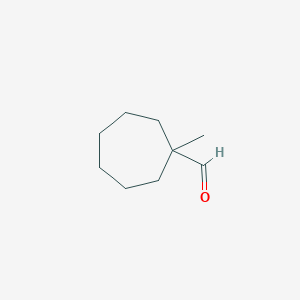

2-(2-(3-(3-环丙基-1,2,4-恶二唑-5-基)氮杂环丁-1-基)乙酰氨基)苯甲酸乙酯草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl benzoate derivatives typically involves condensation reactions, as seen in the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, where 2-(2-nitrobenzamido)propanoic acid is condensed with ethyl anthranillate . Similarly, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate derivatives are synthesized from benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of ethyl benzoate derivatives is often confirmed using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy . Single-crystal X-ray crystallography is also used to determine the precise structure and crystal system of these compounds, as demonstrated by the analysis of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate . These techniques would be essential in analyzing the molecular structure of "Ethyl 2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate".

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoate derivatives can be explored through various reactions. For instance, the Diels-Alder reaction is used to synthesize cycloadducts from ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate, demonstrating the reactivity of such compounds under mild conditions . The reaction of 4-acetoxyazetidin-2-one with ethyl α-diazoacetoacetate is another example, yielding β-lactam products . These reactions highlight the potential reactivity of the azetidinyl and oxadiazolyl groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoate derivatives are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonding, as observed in the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, can affect the compound's solubility and melting point . The presence of electron-withdrawing or electron-donating groups can also impact the reactivity and stability of these compounds . These properties would be relevant when analyzing "Ethyl 2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate".

科学研究应用

合成技术和化学分析

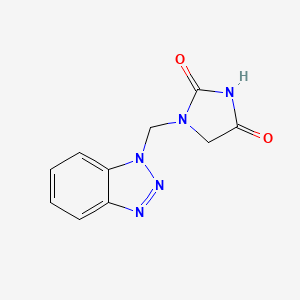

2-(2-(3-(3-环丙基-1,2,4-恶二唑-5-基)氮杂环丁-1-基)乙酰氨基)苯甲酸乙酯草酸盐化合物属于恶二唑类,通过各种化学过程合成。这些过程包括酰化、环化和水解等步骤,以获得所需的衍生物。例如,一些衍生物通过将苯甲酸转化为苯甲酸乙酯,然后转化为苯甲酰肼,最后转化为苯基-1,3,4-恶二唑-2-硫醇来合成。然后,在特定条件下,将这些衍生物与不同的 N-烷基/芳基取代的 2-溴乙酰胺反应,以获得目标化合物 (Rehman 等,2016)。使用各种光谱技术(如 EI-MS、IR 和 NMR)对合成的化合物进行表征,以确保其合成成功。

抗菌和溶血活性

这些化合物的重大应用之一是在抗菌领域。筛选合成的衍生物对各种细菌物种的抗菌活性。例如,发现一种衍生物对选定的微生物具有特别的活性,表明其作为微生物剂的潜力。这些化合物相对于参考标准表现出不同程度的活性,展示了它们在抗菌应用中的潜力 (Rehman 等,2016)。

抗真菌和抗菌剂

该化学家族中的其他衍生物被合成并表征其抗真菌和抗菌特性。合成了 3-(1,2,3-苯并三唑基甲基)-4-(3-氯-4-取代芳基-2-氧代-氮杂环丁)-5-巯基-1,2,4-三唑类化合物,并筛选了它们对各种细菌和真菌菌株的活性。结构表征和活性筛选揭示了这些化合物作为抗真菌和抗菌剂的潜力 (Nema & Srivastava,2007)。

作为血管紧张素 II 受体拮抗剂的潜力

一些恶二唑衍生物用作合成新型潜在非肽血管紧张素受体拮抗剂的间隔物。它们的晶体结构表现出 π-π 相互作用和 C-H⋯O 相互作用,表明它们适用于此应用,可能为开发新的治疗剂提供基础 (Meyer 等,2003)。

属性

IUPAC Name |

ethyl 2-[[2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4.C2H2O4/c1-2-26-19(25)14-5-3-4-6-15(14)20-16(24)11-23-9-13(10-23)18-21-17(22-27-18)12-7-8-12;3-1(4)2(5)6/h3-6,12-13H,2,7-11H2,1H3,(H,20,24);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXYBRBWTYBRJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)

![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)